1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-1,3,5-trimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-13(11(2)15(3)14-10)9-18(16,17)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEVVXAORQYRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromomethylation of 1,3,5-Trimethyl-1H-Pyrazole
Position 4 of the pyrazole ring is functionalized via radical bromination using N-bromosuccinimide (NBS) under acidic conditions:
$$
\text{1,3,5-Trimethyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{Bi(OTf)}_3} \text{4-Bromomethyl-1,3,5-trimethyl-1H-pyrazole}
$$
Optimized Conditions :
Nucleophilic Substitution with Sodium Phenylsulfinate
The bromomethyl intermediate undergoes substitution with sodium phenylsulfinate in dimethylformamide (DMF):
$$
\text{4-Bromomethyl-1,3,5-trimethyl-1H-pyrazole} + \text{PhSO}_2\text{Na} \rightarrow \text{this compound} + \text{NaBr}
$$
Optimized Conditions :
Spectroscopic Characterization
Infrared Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1325, 1150 | SO₂ asymmetric/symmetric stretch |
| 1605 | C=N stretch (pyrazole) |
| 2920, 2850 | C-H stretch (methyl) |
¹H Nuclear Magnetic Resonance (CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.32 | Singlet | 9H | 1,3,5-CH₃ |
| 4.15 | Singlet | 2H | CH₂SO₂Ph |
| 7.52–7.89 | Multiplet | 5H | Aromatic H |
¹³C Nuclear Magnetic Resonance (CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 13.2 | 1,3,5-CH₃ |
| 58.4 | CH₂SO₂Ph |
| 126.8–133.1 | Aromatic C |
| 148.9 | Pyrazole C₄ |
| 155.6 | Pyrazole C₃/C₅ |
Data corroborate literature values for analogous pyrazole derivatives.
Alternative Synthetic Routes
Meyer-Schuster Rearrangement Approach
Propargyl alcohol derivatives undergo Meyer-Schuster rearrangement to form α,β-unsaturated ketones, which subsequently react with hydrazines:
$$
\text{3-Phenylprop-2-yn-1-ol} \xrightarrow{\text{Bi(OTf)}3} \text{γ-Keto sulfone} \xrightarrow{\text{NBS}} \text{Halogenated intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{Pyrazole}
$$
Advantages : High atom economy (91% yield).
Limitations : Requires precise control over propargyl alcohol substitution.
Electrochemical Synthesis
Electrochemically generated sulfonate radicals from bromide mediators enable acrylamide difunctionalization:
$$
\text{Acrylamide} + \text{Br}^- \xrightarrow{\text{Electrolysis}} \text{Sulfonated intermediate} \rightarrow \text{Pyrazole via cyclization}
$$
Advantages : Green chemistry profile (no external oxidants).
Limitations : Limited scope for sterically hindered substrates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Substituent Analysis and Molecular Features
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s phenylsulfonylmethyl group contrasts with sulfonamide () and nitro () substituents. Sulfonyl groups enhance stability but reduce nucleophilicity compared to nitro groups, which are more reactive .
- Polarity: Dual sulfonyl groups in ’s compound increase polarity, likely improving solubility in aqueous media compared to the target compound’s single sulfonyl group .
Physicochemical Properties
- Solubility: The target compound’s lipophilic phenylsulfonylmethyl group may reduce water solubility relative to sulfonamide derivatives (e.g., ) or polar nitro-substituted pyrazoles ().
- Stability: Sulfonyl groups generally confer metabolic resistance compared to esters or amides, suggesting the target compound may exhibit longer half-life in vivo than analogs with hydrolyzable substituents .
Biological Activity
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole (CAS No. 324009-28-1) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.
- Molecular Formula : C13H16N2O2S
- Molar Mass : 264.34 g/mol
- Melting Point : 132.00°C - 134.00°C
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds containing the pyrazole nucleus have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Effective against E. coli, S. aureus, and Klebsiella pneumonia | |
| Novel 1-thiocarbamoyl derivatives | High activity against both MAO-A and MAO-B isoforms |
In a study by Burguete et al., a series of pyrazole derivatives were synthesized and tested for antibacterial activity, revealing that certain modifications enhanced their effectiveness significantly against pathogenic bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.
| Compound | Inhibition (%) at 10 µM | Reference |
|---|---|---|
| This compound | Up to 85% (TNF-α) and 93% (IL-6) | |
| Dexamethasone (standard) | 76% (TNF-α) and 86% (IL-6) at 1 µM |
The compound's ability to reduce inflammation was comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential as a therapeutic agent in inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including the target compound. Research has shown that certain derivatives can induce apoptosis in cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| 1,3,5-trimethyl-4-(phenylsulfonyl)methyl-pyrazole | 49.85 | A549 (lung cancer) | |
| Other pyrazole derivatives | Various IC50 values across different cell lines |
Xia et al. reported that specific pyrazole derivatives exhibited significant cytotoxicity against A549 cell lines, demonstrating their potential as anticancer agents through mechanisms involving autophagy and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of various pyrazole derivatives demonstrated that modifications in the structure significantly influenced their antibacterial properties. The presence of specific functional groups was critical for enhancing activity against resistant strains .
- Anti-inflammatory Mechanism : Research by Selvam et al. focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The results showed substantial reductions in edema and inflammatory markers when treated with these compounds compared to controls .
- Anticancer Screening : A comprehensive screening of novel pyrazole compounds indicated promising results in inhibiting tumor growth in vitro. The study emphasized the importance of structural diversity in enhancing anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (i) alkylation of the pyrazole core, (ii) sulfonylation with phenylsulfonyl chloride, and (iii) methylation. Copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) is effective for hybrid pyrazole-triazole systems . Key parameters:
- Temperature : 50–80°C for cyclization steps.
- Solvents : THF/water mixtures (1:1) improve regioselectivity .
- Catalysts : CuSO₄/sodium ascorbate enhances reaction efficiency (yields 60–80%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Assign methyl (δ 2.1–2.5 ppm) and sulfonyl protons (δ 7.3–7.8 ppm for aromatic signals) .
- FTIR : Confirm sulfonyl group via S=O stretches (1130–1360 cm⁻¹) .
- XRD : Resolve crystal packing and steric effects from bulky substituents .
- Validation : Cross-reference with PubChem data (InChIKey: LFQJKVODTIOTSH) for structural consistency .
Q. How do substituents (e.g., phenylsulfonyl) affect the compound’s physicochemical properties?
- Electronic effects : The sulfonyl group increases electrophilicity at the pyrazole C4 position, enhancing reactivity in nucleophilic substitutions .
- Steric hindrance : Bulky substituents reduce rotational freedom, stabilizing specific conformations in crystal lattices .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?
- Hypothesis : Activity variations arise from substituent-dependent interactions with biological targets. For example:
- Neuroprotection : Linked to sulfonyl groups modulating ion channel binding .
- Cytotoxicity : Methyl groups may enhance membrane permeability, promoting off-target effects .
- Validation : Perform in vitro dose-response assays with controlled substituent modifications .
Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding affinities for targets like GABA receptors .
- QSAR modeling : Correlate logP values (1.8–2.5) with bioavailability .
- Case study : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved selectivity in kinase inhibition assays .
Q. What strategies resolve discrepancies in crystallographic data for structurally analogous pyrazoles?
- Issue : Disordered sulfonyl groups in XRD structures complicate electron density maps .
- Solutions :
- Low-temperature crystallography (100 K) reduces thermal motion artifacts.
- DFT calculations : Validate torsional angles of phenylsulfonyl moieties .
Q. How do solvent polarity and proticity influence regioselectivity in multi-component reactions involving this compound?
- Experimental findings :
- Polar aprotic solvents (DMF) : Favor SN2 pathways for sulfonylation.
- Protic solvents (MeOH) : Promote hydrogen bonding, stabilizing transition states in cycloadditions .
- Kinetic control : Higher temperatures (80°C) shift selectivity toward thermodynamically stable isomers .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Factors :
- Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to membrane composition .
- Compound aggregation : Poor solubility in aqueous media (logS ≈ -4.2) limits bioavailability in certain assays .
- Mitigation : Use nanoformulations (liposomes) to enhance solubility and re-test activity .
Methodological Recommendations
| Challenge | Recommended Protocol | Reference |
|---|---|---|
| Low reaction yields | Optimize Cu catalyst loading (0.2–0.5 equiv) | |
| Spectral overlap in NMR | Use DEPT-135 for methyl group assignment | |
| Crystal disorder | Employ synchrotron radiation for high-resolution XRD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
